molecular formula C17H15NO2 B1583461 4-Cyanophenyl 4-propylbenzoate CAS No. 56131-49-8

4-Cyanophenyl 4-propylbenzoate

Cat. No.: B1583461
CAS No.: 56131-49-8
M. Wt: 265.31 g/mol
InChI Key: NCTWNVKZQMMLIV-UHFFFAOYSA-N
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Description

4-Cyanophenyl 4-propylbenzoate is an organic compound with the molecular formula C17H15NO2. It is characterized by the presence of a cyanophenyl group and a propylbenzoate group. This compound is known for its applications in various fields, including chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Cyanophenyl 4-propylbenzoate can be synthesized through the esterification of 4-cyanophenol with 4-propylbenzoic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Cyanophenyl 4-propylbenzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-cyanophenol and 4-propylbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (e.g., bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Hydrolysis: 4-Cyanophenol and 4-propylbenzoic acid.

    Reduction: 4-Aminophenyl 4-propylbenzoate.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

4-Cyanophenyl 4-propylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Employed in the development of liquid crystal materials due to its structural properties.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 4-cyanophenyl 4-propylbenzoate involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in their activity. The cyanophenyl group may participate in hydrogen bonding or π-π interactions, while the propylbenzoate group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyanophenyl 4-ethylbenzoate
  • 4-Cyanophenyl 4-methylbenzoate
  • 4-Cyanophenyl 4-butylbenzoate

Comparison

4-Cyanophenyl 4-propylbenzoate is unique due to its specific combination of a cyanophenyl group and a propylbenzoate group. Compared to its analogs, it may exhibit different physical properties such as melting point and solubility, which can influence its applications in various fields. The length of the alkyl chain in the benzoate group can affect the compound’s overall hydrophobicity and interaction with other molecules.

Properties

IUPAC Name

(4-cyanophenyl) 4-propylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-2-3-13-4-8-15(9-5-13)17(19)20-16-10-6-14(12-18)7-11-16/h4-11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTWNVKZQMMLIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343495
Record name 4-Cyanophenyl 4-propylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56131-49-8
Record name Benzoic acid, 4-propyl-, 4-cyanophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56131-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyanophenyl 4-propylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ME3N
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.620
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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